N-(6-methoxypyridin-3-yl)propanamide
Description
N-(6-Methoxypyridin-3-yl)propanamide is a small organic molecule characterized by a propanamide backbone linked to a 6-methoxy-substituted pyridine ring at the third position (C9H12N2O2).
Properties
IUPAC Name |
N-(6-methoxypyridin-3-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-3-8(12)11-7-4-5-9(13-2)10-6-7/h4-6H,3H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSOJJORJCWQCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CN=C(C=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Substituent Variations on the Aromatic Ring
Heterocyclic Modifications
- 3-(3-Methoxyisoxazol-5-yl)-N-(6-methoxypyridin-3-yl)propanamide (C12H15N3O4): This analogue replaces the methoxypyridine with a methoxyisoxazole ring.
N-(6-{[1-(Methoxyacetyl)piperidin-4-yl]oxy}pyridin-3-yl)propanamide :
A piperidinyloxy group appended to the pyridine ring adds steric bulk and introduces a secondary amine, which may enhance solubility or target specificity in biological systems .
Aromatic Ring Extensions
- N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: This derivative incorporates a naphthalene ring and an indole-ethyl group, significantly increasing molecular complexity.
Functional Group Variations in Propanamide Derivatives
Table 1: Key Properties of Selected Propanamide Analogues
Implications of Structural Differences
Solubility and Bioavailability
- The methoxy group in this compound likely improves water solubility compared to non-polar analogues like N-(3-chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide .
- Piperidine or polyethylene glycol (PEG)-like extensions (e.g., in ) may further enhance solubility and reduce metabolic degradation .
Target Binding and Selectivity
- Pyridine and pyridazine rings exhibit distinct electronic profiles; pyridazine’s dual nitrogen atoms may facilitate stronger hydrogen bonding in enzyme active sites .
- Bulky substituents (e.g., naphthalene in ) could improve selectivity for hydrophobic protein pockets, as seen in naproxen-derived compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
